molecular formula C28H28N2O3 B2778357 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide CAS No. 1210630-91-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B2778357
CAS No.: 1210630-91-3
M. Wt: 440.543
InChI Key: ZEKMAYSXOKVSGR-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide (CAS 1210630-91-3) is a high-purity chemical compound supplied for research and development purposes. This complex organic molecule features a benzoyl group linked to a tetrahydroquinoline moiety, a structure recognized as an important scaffold in medicinal chemistry due to its prevalence in pharmacologically active compounds . The tetrahydroquinoline core is further functionalized with a 4-phenyloxane-4-carboxamide group, contributing to the compound's unique stereochemical and physiochemical properties. The molecular formula is C28H28N2O3 and it has a molecular weight of 440.54 g/mol . Tetrahydroquinoline derivatives are a significant area of investigation in agrochemical and pharmaceutical research. Structural analogs based on the 1,2,3,4-tetrahydroquinoline structure have demonstrated notable biological activities in published studies, including potent fungicidal effects against plant pathogens and the ability to act as ligands for controlling gene expression . This suggests potential research applications for this compound in the development of novel active agents and in probing biological systems. This product is strictly for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c31-26(21-8-3-1-4-9-21)30-17-7-10-22-20-24(13-14-25(22)30)29-27(32)28(15-18-33-19-16-28)23-11-5-2-6-12-23/h1-6,8-9,11-14,20H,7,10,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMAYSXOKVSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core is then functionalized with a benzoyl group and further reacted with appropriate reagents to introduce the oxane and carboxamide functionalities. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition, receptor binding, or modulation of signaling pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The target compound shares functional similarities with hydrazinecarbothioamides and triazole derivatives synthesized in . Key structural comparisons include:

Compound Core Structure Key Functional Groups Spectral Signatures (IR)
Target Compound Tetrahydroquinoline + oxane Benzoyl, carboxamide C=O (1660–1680 cm⁻¹), NH (3150–3300 cm⁻¹)
Hydrazinecarbothioamides [4–6] () Benzoyl hydrazine + thioamide C=S, C=O, NH C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹)
1,2,4-Triazoles [7–9] () Triazole + sulfonylbenzene Thione (C=S), NH C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
REACTION_PRODUCT () Tetrahydroquinoline + thiazole Oxazole carboxamide, tetrahydroquinoline Not reported

The target compound’s benzoyl and carboxamide groups align with hydrazinecarbothioamides [4–6], though it lacks the C=S group critical for thioamide reactivity .

Reactivity and Stability

  • Tautomerism : Unlike 1,2,4-triazoles [7–9], which exist in thione-thiol equilibrium, the target compound’s carboxamide and oxane groups preclude tautomeric shifts, enhancing stability .
  • Lumping Strategy: suggests structurally similar compounds (e.g., tetrahydroquinoline derivatives) may be grouped for property prediction. However, cautions that even minor structural differences (e.g., substituent position) can drastically alter reactivity, as seen in dissimilar reaction outcomes for tetrahydroquinoline-thiazole hybrids .

Spectral Characterization

  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O, ~1660–1680 cm⁻¹) closely matches hydrazinecarbothioamides [4–6], but its lack of C=S absorption (1243–1258 cm⁻¹) distinguishes it from sulfur-containing analogues .
  • NMR: While specific data are absent, the tetrahydroquinoline core would exhibit characteristic aromatic proton shifts (δ 6.5–8.0 ppm) and methylene/methine signals (δ 1.5–3.5 ppm) for the saturated ring.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a tetrahydroquinoline moiety and a phenyloxane group. Its molecular formula is C24H24N2O3, with a molecular weight of approximately 392.46 g/mol. The structural features are essential for its interaction with biological targets.

Property Value
Molecular FormulaC24H24N2O3
Molecular Weight392.46 g/mol
LogP3.8796
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area38.701

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine.
  • Benzoylation : The tetrahydroquinoline core is benzoylated using benzoyl chloride in the presence of a base.
  • Formation of the Phenyloxane Group : The benzoylated intermediate undergoes further reactions to introduce the phenyloxane moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Studies have shown that compounds similar to this compound possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases and modulation of signaling pathways.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3. Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in critical biochemical pathways. For example, it could potentially inhibit proteases or kinases that are crucial for tumor growth and survival.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry examined a series of tetrahydroquinoline derivatives and found that certain modifications led to enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 10 to 30 µM) .
  • Antimicrobial Activity Assessment : Research conducted on similar compounds reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:

  • Receptor Binding : The compound may bind to specific receptors or enzymes within cells, leading to downstream effects that alter cellular functions.
  • Signal Transduction Interference : It might interfere with signal transduction pathways critical for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

Core Formation : Constructing the tetrahydroquinoline scaffold through cyclization of substituted anilines with carbonyl compounds under acidic or reductive conditions .

Functionalization : Introducing the benzoyl group via acylation using benzoyl chloride in the presence of a base (e.g., triethylamine) .

Carboxamide Coupling : Reacting the intermediate with 4-phenyloxane-4-carboxylic acid using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM) .

  • Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions, such as over-acylation or hydrolysis of the oxane ring .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydroquinoline scaffold, benzoyl group (δ ~7.5–8.0 ppm for aromatic protons), and oxane carboxamide (e.g., δ ~2.5–4.0 ppm for oxane protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm the structure .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. How can researchers assess the compound's solubility and stability for biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Adjust with co-solvents (e.g., cyclodextrins) if needed .
  • Stability : Perform accelerated degradation studies under varying pH (2–10), temperatures (4–37°C), and light exposure. Monitor via HPLC to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX or WinGX for structure solution and refinement. Key parameters include bond lengths (e.g., C=O in carboxamide: ~1.23 Å) and dihedral angles between the benzoyl and oxane moieties .
  • Challenges : Crystallize the compound using vapor diffusion (e.g., DCM/hexane) and address twinning or disorder in the tetrahydroquinoline ring .

Q. What strategies optimize the compound's bioactivity through structural modifications?

  • Methodological Answer :

  • SAR Studies :

Benzoyl Substituents : Replace with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance metabolic stability .

Oxane Modifications : Introduce steric hindrance (e.g., methyl groups) to improve target selectivity .

  • In Silico Modeling : Use docking simulations (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

Q. How can contradictory data on enzyme inhibition be resolved?

  • Methodological Answer :

  • Mechanistic Studies :

Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

SPR/Biacore : Measure real-time binding kinetics (ka/kd) to confirm target engagement .

  • Control Experiments : Test against isoform-specific enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .

Q. What analytical methods validate purity in complex reaction mixtures?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (ACN/water + 0.1% TFA) to separate impurities. Confirm purity >95% by peak integration .
  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed (e.g., using Chiralpak AD-H columns) .

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